Tomoxiprole

説明

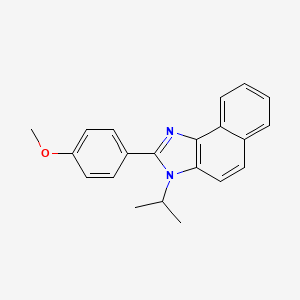

Structure

3D Structure

特性

IUPAC Name |

2-(4-methoxyphenyl)-3-propan-2-ylbenzo[e]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O/c1-14(2)23-19-13-10-15-6-4-5-7-18(15)20(19)22-21(23)16-8-11-17(24-3)12-9-16/h4-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDXNSRMHBAVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201032783 | |

| Record name | 3-Isopropyl-2-(p-methoxyphenyl)-3H-naphth(1,2-d)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76145-76-1 | |

| Record name | Tomoxiprole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076145761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isopropyl-2-(p-methoxyphenyl)-3H-naphth(1,2-d)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOMOXIPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ948T2878 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modification Strategies

Original Synthesis Pathways of Tomoxiprole

This compound is an imidazole-based nonsteroidal anti-inflammatory compound. pharmacophorejournal.com The imidazole (B134444) ring is a vital heterocyclic structure in medicinal chemistry, first synthesized in 1858 by Heinrich Debus from glyoxal (B1671930) and formaldehyde (B43269) in ammonia. mdpi.comnih.gov Modern syntheses of imidazole-containing molecules are diverse. researchgate.net One notable method is the van Leusen imidazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) and aldimines in a base-induced cycloaddition reaction to create 1,4,5-trisubstituted imidazoles. nih.govijpsjournal.com While the specific, original detailed synthesis pathway for this compound itself is not extensively documented in readily available literature, the construction of its core imidazole scaffold would rely on established principles of heterocyclic chemistry. mdpi.comijpsjournal.com

Development of this compound Analogues and Derivatives

The development of analogues of existing drugs is a common strategy in medicinal chemistry to enhance efficacy, selectivity, or other pharmacokinetic properties. nih.gov For this compound, a known selective inhibitor of cyclooxygenase-2 (COX-2), efforts have been made to create derivatives and hybrids to further refine its therapeutic profile. pharmacophorejournal.comnih.gov

A significant strategy in the development of this compound derivatives involves the creation of hybrid compounds that incorporate its structural features with those of other pharmacologically active molecules, such as quinolones. nih.govresearchgate.net Quinolines are a class of compounds recognized for a wide range of pharmacological activities, including anti-inflammatory effects mediated through COX-2 inhibition. nih.gov

Researchers have synthesized hybrid molecules that possess the structural elements of both this compound and another non-steroidal anti-inflammatory drug (NSAID), naproxen (B1676952), within a quinoline (B57606) framework. nih.gov One such example is the synthesis of 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC), which was achieved via a one-pot Doebner reaction. nih.govresearchgate.net This synthetic approach involves the reaction of an aromatic amine, an aldehyde, and pyruvic acid. In this case, the synthesis involved refluxing pyruvic acid and p-methoxy benzaldehyde, followed by the addition of α-naphthylamine. nih.gov The resulting hybrid compound integrates the pharmacophoric features of both parent drugs, aiming to create a molecule with potent inhibitory activity against COX-2. nih.gov

Lead optimization is a critical phase in drug discovery where a promising compound (the "lead") is chemically modified to improve its properties. rsc.org This process often involves a variety of strategies beyond simple hybridization. For a lead compound like this compound, these efforts aim to enhance potency and selectivity while minimizing potential off-target effects. nih.gov

Common lead optimization strategies applicable to this compound and its derivatives include:

Scaffold Hopping : This involves replacing the central molecular core (e.g., the imidazole ring) with a different, but functionally similar, scaffold to discover novel intellectual property and potentially improved properties.

Bioisosteric Replacement : This strategy involves substituting a functional group within the molecule with another group that has similar physical or chemical properties (a bioisostere). googleapis.com This is done to enhance the molecule's interaction with its target, improve metabolic stability, or reduce toxicity. For example, the sulfur-containing groups found in many selective COX-2 inhibitors, like a methylsulfone (SO2CH3) or a sulfonamide (SO2NH2), are key pharmacophores that could be introduced or modified in this compound analogues. nih.govwikipedia.org

Fragment Replacement and Side-Chain Decoration : These techniques involve the targeted modification of specific parts of the molecule. dndi.org For instance, different substituents could be added to the aromatic rings of the this compound structure to explore new interactions within the binding site of the COX-2 enzyme.

Quinolone Hybrid Compounds Incorporating this compound Pharmacophores

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) analysis is fundamental to understanding how a molecule's chemical structure relates to its biological activity. mdpi.comarxiv.org For this compound and its derivatives, SAR studies are crucial for elucidating the structural requirements for potent and selective COX-2 inhibition. nih.govresearchgate.net

The selective inhibition of COX-2 over COX-1 is a key goal in the design of modern anti-inflammatory agents. This selectivity is possible due to structural differences between the two enzyme isoforms. The active site of COX-2 is approximately 20% larger than that of COX-1, primarily because of the substitution of a smaller valine residue in COX-2 for a bulkier isoleucine residue in COX-1 (at position 523). nih.gov This difference creates an additional side pocket in the COX-2 active site that can be exploited by selective inhibitors. nih.govnih.gov

Pharmacophore modeling has identified several key features necessary for COX-2 selectivity:

A Vicinal Diaryl System : Most selective COX-2 inhibitors feature two adjacent aromatic rings attached to a central ring system. nih.gov

A Specific Side-Group : A sulfonamide (SO2NH2) or methylsulfone (SO2CH3) group on one of the phenyl rings is a critical pharmacophore. nih.govwikipedia.org This group is able to bind within the selective side pocket of the COX-2 enzyme. researchgate.net Docking studies of quinoline-based derivatives show that a p-MeSO2 substituent on a phenyl ring orients itself into this secondary pocket, interacting with key amino acid residues like Arg513, Phe518, and Val523. researchgate.net

Optimal Geometry : The spatial arrangement of these features is critical. Pharmacophore models developed from potent inhibitors show that the two aromatic rings should adopt a specific dihedral angle relative to each other to fit optimally within the enzyme's active site. nih.gov

SAR studies have demonstrated that modifying substituents on the core scaffold of this compound-like molecules significantly impacts their biological activity and selectivity. nih.gov As a nonsteroidal anti-inflammatory compound, this compound itself is a very potent and selective inhibitor of COX-2, with reported IC50 values of 7 nM for human COX-2 and 240 nM for COX-1. It also exhibits time-dependent inhibition of COX-2, a characteristic shared with some other selective inhibitors.

In the development of quinoline-based this compound analogues, SAR data has shown that the nature of substituents on the quinoline ring is important for activity. Specifically, the presence of lipophilic substituents at the C-7 and C-8 positions of the quinoline ring was found to be important for potent COX-2 inhibitory activity. researchgate.net

The following table summarizes SAR findings for a series of synthesized 4-carboxyl quinoline derivatives, demonstrating the impact of structural modifications on COX-2 inhibition.

| Compound | Structure / Substituents | COX-2 IC50 (µM) | Selectivity Index (SI) |

| Celecoxib | Reference Drug | 0.060 | 405 |

| 9e | 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid | 0.043 | >513 |

Data sourced from a study on 4-carboxyl quinoline derivatives as COX-2 inhibitors. researchgate.net

The data shows that compound 9e , a quinoline derivative incorporating the key methylsulfonyl COX-2 pharmacophore, was identified as a highly potent and selective COX-2 inhibitor, even more so than the reference drug celecoxib. researchgate.net Molecular modeling confirmed that its p-MeSO2 group fits into the COX-2 secondary pocket, while the carboxyl group can interact with another key residue, Arg120. researchgate.net This highlights how strategic modifications based on SAR principles can lead to the development of derivatives with enhanced biological activity.

Molecular and Cellular Pharmacology of Tomoxiprole

Elucidation of Molecular Target: Cyclooxygenase-2 (COX-2) Inhibition

Tomoxiprole is recognized as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. nih.govpatsnap.com Cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) and other prostanoids. nih.gov While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions, COX-2 is an inducible enzyme that is upregulated during inflammation. researchgate.netnih.gov The therapeutic action of nonsteroidal anti-inflammatory drugs (NSAIDs) is largely attributed to the inhibition of COX-2, whereas adverse side effects are often linked to the inhibition of COX-1. patsnap.compnas.org

Specificity and Selectivity Profile Against Cyclooxygenase-1 (COX-1)

This compound demonstrates a notable selectivity for inhibiting COX-2 over COX-1. nih.govpatsnap.com This selectivity is a key characteristic of a class of NSAIDs known as coxibs. wikipedia.org The structural basis for this selectivity lies in the differences between the active sites of the two enzyme isoforms. nih.govnih.gov The active site of COX-2 is larger than that of COX-1 due to the substitution of an isoleucine residue in COX-1 with a smaller valine residue in COX-2. nih.govnih.gov This creates a side pocket in the COX-2 active site that can accommodate the bulkier side chains typical of selective inhibitors like this compound, while preventing them from effectively binding to the more constricted COX-1 active site. nih.govmedcentral.com

A study involving a synthetic quinoline (B57606) derivative, which incorporates structural elements of both naproxen (B1676952) (a non-selective COX inhibitor) and this compound, highlighted the importance of this selective binding. nih.gov Molecular docking studies of this hybrid compound showed that its methoxyphenyl moiety occupies the additional pocket of the COX-2 active site. nih.gov This selective inhibition of COX-2 is associated with a reduced risk of gastrointestinal side effects that are commonly seen with non-selective NSAIDs due to their inhibition of COX-1 in the gastric mucosa. pnas.org

Time-Dependent Inhibition Kinetics of Cyclooxygenase-2

The interaction of some selective inhibitors with COX-2 can exhibit time-dependent inhibition kinetics. nih.gov This phenomenon suggests a multi-step binding process where the initial interaction is followed by a conformational change, leading to a more stable and tightly bound enzyme-inhibitor complex. nih.govjapsonline.com This can result in a prolonged duration of action for the inhibitor. nih.gov The presence of a second, deeper binding minimum in the COX-2 active site has been proposed to explain this time-dependent behavior. nih.gov This characteristic is not typically observed with COX-1, further highlighting the differential interaction of selective inhibitors with the two isoforms. nih.gov The time-dependent inhibition of COX-2 by certain inhibitors has been linked to the ability of the ligand to bind in two distinct but equally strong ways within the enzyme's active site. nih.gov

Downstream Cellular and Molecular Effects on Prostaglandin (B15479496) Synthesis

The inhibition of COX-2 by this compound directly impacts the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govpatsnap.comresearchgate.net Prostaglandins are produced from arachidonic acid through a pathway initiated by the cyclooxygenase enzymes. nih.govcreative-diagnostics.com By selectively blocking COX-2, this compound reduces the production of prostaglandins that are elevated during inflammatory processes. ccjm.org

Modulation of Prostaglandin E2 (PGE2) and 6-Keto-Prostaglandin F1 Alpha (6-keto-PGF1α) Levels

The inhibition of COX-2 leads to a decrease in the levels of various prostaglandins, including Prostaglandin E2 (PGE2) and prostacyclin (PGI2), which is measured as its stable metabolite, 6-keto-prostaglandin F1α (6-keto-PGF1α). nih.govpatsnap.comnih.gov PGE2 is a major contributor to inflammation and pain. researchgate.net Studies have shown that selective COX-2 inhibitors can significantly reduce the levels of PGE2 at sites of inflammation. nih.gov For instance, treatment with a COX-2 selective inhibitor was found to reduce fracture callus PGE2 levels by over 60%. nih.gov

Similarly, the production of 6-keto-PGF1α, the main metabolite of the vasodilator and anti-aggregatory prostacyclin, is also affected. nih.govnih.gov The modulation of these prostanoids is a key mechanism through which this compound and other COX-2 inhibitors exert their anti-inflammatory effects.

Molecular Modeling and Docking Studies of Enzyme-Ligand Interactions

Molecular modeling and docking studies have provided significant insights into how this compound and related compounds interact with the COX-2 enzyme at a molecular level. nih.govnih.gov These computational techniques allow for the visualization and analysis of the binding modes of inhibitors within the enzyme's active site, helping to explain their selectivity and potency. bionaturajournal.com

Analysis of Binding Site Interactions within Cyclooxygenase-2

Docking studies of a hybrid molecule containing structural elements of this compound revealed specific interactions within the COX-2 binding site. nih.gov The methoxyphenyl group of the compound was shown to occupy the characteristic side pocket of the COX-2 active site, interacting with key amino acid residues such as Arginine 513 (Arg513), Phenylalanine 518 (Phe518), and Valine 523 (Val523). nih.gov This interaction is crucial for the selective inhibition of COX-2. nih.gov

Furthermore, the carboxylic acid group of the inhibitor was observed to form a hydrogen bond with the amino group of Arginine 120 (Arg120). nih.gov Hydrophobic interactions with other amino acid residues, including Valine 349 (Val349), Alanine 527 (Ala527), Serine 530 (Ser530), and Leucine 531 (Leu531), further stabilize the enzyme-ligand complex. nih.gov These detailed analyses of binding interactions are instrumental in the rational design and development of new and more effective COX-2 inhibitors. mdpi.com

Predictive Modeling for Novel Analogues

Predictive modeling, encompassing techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, serves as a cornerstone in the rational design of novel this compound analogues. spu.edu.symdpi.com These computational methods are instrumental in forecasting the biological activities of chemical compounds, thereby streamlining the drug discovery process by prioritizing the synthesis of molecules with the highest potential for success. spu.edu.sy

The primary application of predictive modeling for this compound has been to identify and optimize structural features that enhance its inhibitory effects on key inflammatory enzymes, such as cyclooxygenase-2 (COX-2). nih.gov Molecular docking studies, for example, have been employed to simulate the interaction between this compound analogues and the active site of the COX-2 enzyme. nih.gov

One such study investigated a synthetic quinoline compound (QC), which incorporates structural elements from both this compound and Naproxen. nih.gov The docking analysis predicted that the larger structure of this hybrid molecule, compared to Naproxen, allows it to fit into an additional pocket of the COX-2 active site, suggesting a potential for selective COX-2 inhibition. nih.gov The model indicated that specific interactions, including hydrogen bonding and hydrophobic interactions with key amino acid residues, are crucial for its binding affinity. nih.gov

Table 1: Molecular Interactions of a this compound-Naproxen Hybrid (QC) with COX-2 Active Site nih.gov

| Interaction Type | Interacting Part of QC Molecule | Amino Acid Residue in COX-2 |

|---|---|---|

| Hydrophobic | Methoxyphenyl moiety | Arg513 |

| Hydrophobic | Methoxyphenyl moiety | Phe518 |

| Hydrophobic | Methoxyphenyl moiety | Val523 |

| Hydrogen Bonding | Carboxylic acid group (O-atom) | Arg120 |

| Hydrophobic | Other parts of QC | Phe518 |

| Hydrophobic | Other parts of QC | Val349 |

| Hydrophobic | Other parts of QC | Leu531 |

| Hydrophobic | Other parts of QC | Ser530 |

| Hydrophobic | Other parts of QC | Ala527 |

QSAR studies further quantify the relationship between the physicochemical properties of analogues and their biological activity. spu.edu.synih.govajol.info By developing mathematical models, researchers can predict the activity of unsynthesized compounds, which significantly reduces the number of analogues that need to be produced and tested. spu.edu.sy These models have been successfully applied in the design of various therapeutic agents, demonstrating their utility in optimizing lead compounds. nih.govmdpi.comresearchgate.net The integration of QSAR and molecular docking provides a powerful, synergistic approach to guide the synthesis of next-generation this compound analogues with improved potency and selectivity. nih.govpatsnap.com

Investigational Studies on Other Potential Molecular Targets or Signaling Pathways (Preclinical)

Beyond its established activity as a cyclooxygenase inhibitor, preclinical research indicates that this compound and its analogues may exert their pharmacological effects through the modulation of other molecular pathways. muhn.edu.cn These investigations are crucial for uncovering the full mechanistic spectrum of the compound and identifying potential new therapeutic applications. nih.govnih.goviaea.org

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. bio-rad.comgenome.jpcreative-diagnostics.com It controls the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. bio-rad.com Some studies suggest that the anti-inflammatory effects of certain compounds are linked to their ability to inhibit the NF-κB signaling cascade. mdpi.com Preclinical evidence points to the possibility that this compound or its derivatives could modulate this pathway, representing a significant area for further investigation. muhn.edu.cn Inhibition of NF-κB activation would suppress the transcription of inflammatory genes, providing an additional mechanism for its anti-inflammatory action. bio-rad.comgenome.jp

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway: PPARs are nuclear hormone receptors that function as ligand-inducible transcription factors, with three main subtypes: PPARα, PPARβ/δ, and PPARγ. cusabio.comcreative-diagnostics.comnih.govwikipathways.org These receptors are key regulators of lipid metabolism, energy homeostasis, and inflammation. nih.govwikipathways.org PPARγ, in particular, has well-documented anti-inflammatory effects. mdpi.com Its activation can negatively modulate other transcription factors, such as NF-κB, in a process known as transrepression. mdpi.com The potential for this compound to interact with the PPAR signaling pathway is an active area of interest. cusabio.com Acting as a PPARγ agonist or modulator could represent another important mechanism contributing to its anti-inflammatory properties. mdpi.comnih.gov

Table 2: Summary of Investigational Molecular Targets for this compound

| Target Pathway | Key Proteins/Factors | Potential Effect of Modulation by this compound |

|---|---|---|

| NF-κB Signaling | NF-κB, IKK, IκB | Inhibition of pro-inflammatory gene transcription. bio-rad.comgenome.jp |

| MAPK Signaling | ERK, p38, JNK | Modulation of cellular proliferation, stress, and inflammatory responses. frontiersin.orgthermofisher.com |

| PPAR Signaling | PPARγ, RXR | Activation of anti-inflammatory gene expression and transrepression of pro-inflammatory factors like NF-κB. mdpi.comnih.gov |

These preclinical findings highlight that this compound's mechanism of action may be more complex than initially understood, potentially involving a multi-target approach to mitigating inflammation. Further studies are required to confirm and detail these interactions.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Naproxen |

Preclinical Efficacy in in Vitro and in Vivo Animal Models

In Vitro Cellular Models for Anti-inflammatory Activity

In vitro models are fundamental in elucidating the cellular and molecular mechanisms of a compound's anti-inflammatory action. For Tomoxiprole and its analogs, these models have involved assessing the inhibition of key inflammatory mediators in cell cultures. Research on a hybrid compound incorporating structural elements of this compound and Naproxen (B1676952) has utilized molecular docking studies to predict its interaction with inflammatory enzymes. nih.govnih.gov This computational approach suggests that the anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.govnih.gov

Cellular assays often involve stimulating immune cells, such as macrophages, with inflammatory agents like lipopolysaccharide (LPS) to mimic an inflammatory state. nih.gov The efficacy of an anti-inflammatory compound is then measured by its ability to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govfrontiersin.org Another common in vitro method is the protein denaturation inhibition assay, which is relevant as denatured proteins can trigger inflammatory responses. researchgate.net

In Vivo Animal Models of Acute Inflammation

Animal models of acute inflammation are crucial for observing the physiological effects of a compound in a living organism. These models typically involve inducing a localized, short-term inflammatory response.

Carrageenin-Induced Oedema Models

The carrageenan-induced paw edema model is a standard and well-characterized method for evaluating acute anti-inflammatory drugs. creative-biolabs.comnih.gov Injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent induces a reproducible inflammatory response characterized by swelling (edema), redness, and pain. creative-biolabs.comnih.gov The inflammatory process is biphasic, involving the release of various mediators like histamine, serotonin, bradykinin, and prostaglandins (B1171923). nih.govnih.gov The effectiveness of an anti-inflammatory agent is quantified by measuring the reduction in paw volume over several hours post-carrageenan injection. nih.govbrieflands.com this compound has demonstrated anti-inflammatory activity in this model. ncats.io

Xylene-Induced Ear Edema Test in Murine Models

The xylene-induced ear edema test is another common model for assessing acute inflammation, particularly for topical and systemic anti-inflammatory agents. wisdomlib.orgresearchgate.net Application of xylene to a mouse's ear causes irritation and fluid accumulation, resulting in measurable edema. nih.govwisdomlib.org The anti-inflammatory effect is determined by comparing the weight difference between the treated and untreated ears. nih.gov A study on a synthetic quinoline (B57606) compound, which is a hybrid of this compound and Naproxen, demonstrated a significant reduction in ear edema in mice. nih.govnih.gov

The table below presents findings from a study on a this compound-Naproxen hybrid compound in the xylene-induced ear edema model.

| Treatment Group | Edema Reduction (%) |

| Quinoline Hybrid | Significant, dose-dependent |

| Diclofenac (B195802) (Reference) | Significant |

Data derived from a study on a synthetic quinoline compound possessing structural elements of both naproxen and this compound. The results indicated the hybrid compound was potent in reducing xylene-induced ear edema. nih.gov

Nystatin Oedemas Models

The nystatin-induced edema model is another method used to evaluate anti-inflammatory properties. This compound has been shown to be active in this particular model of inflammation. ncats.io This test further substantiates the compound's potential to counteract acute inflammatory responses.

In Vivo Animal Models of Chronic Inflammation

Chronic inflammation models are designed to study the long-term inflammatory processes, which involve the proliferation of cells and tissue remodeling.

Cotton Pellet Granuloma

The cotton pellet granuloma model is a widely used method to screen for anti-inflammatory agents against the proliferative phase of chronic inflammation. wisdomlib.orgmdpi.comnih.gov This involves subcutaneously implanting sterile cotton pellets into rodents. ekb.eg Over several days, the body forms granulomatous tissue around the foreign object, which is a hallmark of chronic inflammation involving macrophages, neutrophils, and fibroblasts. mdpi.comnih.gov The anti-inflammatory activity of a compound is assessed by the reduction in the dry weight of the excised cotton pellet granuloma. researchgate.net this compound has shown efficacy in this model, indicating its potential to inhibit the proliferative phase of inflammation. ncats.io

The table below shows the general principle of evaluating anti-inflammatory activity in the cotton pellet granuloma model.

| Measurement | Indication |

| Wet Weight of Pellet | Exudative Material |

| Dry Weight of Pellet | Granulomatous Tissue |

This table illustrates the parameters measured in the cotton pellet granuloma assay to assess transudative and proliferative components of chronic inflammation. researchgate.net

Adjuvant Arthritis Models

This compound has demonstrated notable anti-inflammatory activity in established in vivo models of arthritis. ncats.io One of the primary models used for such preclinical evaluation is the adjuvant-induced arthritis (AIA) model in rats. This experimental model of polyarthritis is widely utilized for the preclinical assessment of anti-arthritic compounds. clinexprheumatol.org The model is characterized by a reliable and robust development of polyarticular inflammation, significant bone resorption, and proliferation of periosteal bone, providing a comprehensive system for evaluating potential therapeutics. clinexprheumatol.org The anti-inflammatory effects of this compound have been confirmed in the adjuvant arthritis model, indicating its potential as an agent for modifying inflammatory disease processes. ncats.io

Table 1: this compound Efficacy in Adjuvant Arthritis Model

| Model | Key Pathological Features | Observed Effect of this compound |

|---|

Preclinical Anti-Nociceptive Activity in Animal Models

In addition to its anti-inflammatory properties, this compound has been reported to possess analgesic activity, as evidenced by its performance in various preclinical models of nociception. ncats.ionih.gov These models are designed to assess a compound's ability to alleviate pain through different mechanisms, including peripheral and central pathways.

Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a highly sensitive chemical model of visceral pain used to screen for analgesic properties of new compounds. researchgate.net The intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, and a reduction in the frequency of these writhes indicates an anti-nociceptive effect. researchgate.netjapsonline.com This test is effective for detecting the activity of non-steroidal anti-inflammatory drugs (NSAIDs) as well as centrally acting analgesics. researchgate.net A synthetic quinoline compound, which possesses structural elements of both this compound and naproxen, demonstrated a dose-dependent anti-nociceptive effect in this assay. nih.gov

Table 2: Overview of the Acetic Acid-Induced Writhing Test

| Test Principle | Procedure | Measured Endpoint |

|---|

Hot Plate Test

The hot plate test is a thermal nociception model used to evaluate centrally-mediated analgesic activity. researchgate.net The test measures the reaction time or latency of an animal upon being placed on a surface of constant temperature. researchgate.net An increase in the latency period before a response (such as paw licking or jumping) is indicative of a central analgesic effect, often involving supra-spinal pathways. researchgate.netcumhuriyet.edu.tr A hybrid molecule of this compound and naproxen was shown to have a high anti-nociceptive effect in the hot plate test, suggesting that compounds of this class can exert centrally-mediated analgesia. nih.gov

Table 3: Overview of the Hot Plate Test

| Test Principle | Procedure | Measured Endpoint |

|---|

Comparative Preclinical Efficacy Studies with Established Anti-inflammatory Agents

Studies evaluating this compound have established its anti-inflammatory potency relative to several well-known non-steroidal anti-inflammatory drugs (NSAIDs). In preclinical models, the anti-inflammatory potency of this compound was found to be greater than that of acetylsalicylic acid and phenylbutazone (B1037). ncats.io However, its potency was determined to be lower than that of indomethacin. ncats.io

Furthermore, a synthetic quinoline derivative, which is a hybrid of this compound and naproxen, was evaluated for its anti-nociceptive and anti-inflammatory effects against other standard drugs. nih.gov In these studies, the hybrid compound exhibited a high anti-nociceptive effect that was nearly equal to that of diclofenac. nih.gov It also demonstrated significant anti-inflammatory effects comparable to both diclofenac and celecoxib. nih.gov

Table 4: Comparative Efficacy of this compound and Related Compounds

| Compound | Comparator Agent | Model/Test | Relative Potency/Efficacy |

|---|---|---|---|

| This compound | Acetylsalicylic Acid | Anti-inflammatory models ncats.io | Greater than Acetylsalicylic Acid ncats.io |

| This compound | Phenylbutazone | Anti-inflammatory models ncats.io | Greater than Phenylbutazone ncats.io |

| This compound | Indomethacin | Anti-inflammatory models ncats.io | Lower than Indomethacin ncats.io |

| This compound-Naproxen Hybrid | Diclofenac | Acetic Acid-Induced Writhing Test nih.gov | High anti-nociceptive effect, nearly equal to Diclofenac nih.gov |

| This compound-Naproxen Hybrid | Diclofenac | Xylene-induced ear edema nih.gov | High anti-inflammatory effect, comparable to Diclofenac nih.gov |

| This compound-Naproxen Hybrid | Celecoxib | Xylene-induced ear edema nih.gov | High anti-inflammatory effect, comparable to Celecoxib nih.gov |

Preclinical Pharmacokinetics and Metabolism

Absorption and Distribution Kinetics in Preclinical Animal Models (e.g., Rat)

Studies in male rats have demonstrated that following oral administration, tomoxiprole is rapidly absorbed, primarily from the gut. nih.gov Upon administration of a 5 mg/kg oral dose, maximum plasma concentrations (Cmax) of approximately 0.5 µg/mL are achieved within 0.25 to 2 hours. nih.gov Despite complete absorption of the radiolabeled compound (as indicated by total 14C data), the oral bioavailability of the parent drug is reduced by about half due to a significant first-pass metabolism. nih.gov

Intravenous administration of this compound (2.5 mg/kg) in male rats results in a bi-exponential decline in plasma concentrations, with a terminal elimination half-life of 4.2 hours. nih.gov The drug exhibits a large apparent volume of distribution, suggesting extensive distribution into various tissues. nih.gov When the oral dose is increased tenfold to 50 mg/kg, the kinetics remain linear, with a proportional increase in Cmax and the area under the plasma concentration-time curve (AUC), while the terminal elimination half-life remains unchanged. nih.gov

In female rats receiving a 5 mg/kg oral dose, plasma levels of both total radioactivity (14C) and unchanged this compound, as well as AUC values, were observed to be somewhat higher than in their male counterparts. nih.gov

Following intravenous administration, radiolabeled this compound is rapidly distributed to highly vascularized tissues. nih.gov Slower equilibration is observed in tissues such as bone, fat, gonads, pancreas, and skin. nih.gov The highest concentrations of the drug are found in the adrenals, liver, lungs, pancreas, thyroid, stomach, and particularly in fat tissue, indicating these are potential target organs. nih.govresearchgate.net

Interactive Data Table: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Species/Sex | Route of Administration | Dose | Source |

| Cmax | ~0.5 µg/mL | Rat (Male) | Oral | 5 mg/kg | nih.gov |

| Tmax | 0.25 - 2 h | Rat (Male) | Oral | 5 mg/kg | nih.gov |

| Oral Bioavailability | ~50% | Rat (Male) | Oral | 5 mg/kg | nih.gov |

| Terminal Elimination Half-life (t½) | 4.2 h | Rat (Male) | Intravenous | 2.5 mg/kg | nih.gov |

| Terminal Elimination Half-life (t½) of total 14C | 38.7 h | Rat (Male) | Intravenous | 2.5 mg/kg | nih.gov |

Metabolic Pathways and Metabolite Identification in Animal Models

The metabolism of this compound is a critical determinant of its bioavailability and clearance. Studies in rats have revealed that the compound undergoes significant biotransformation. nih.govresearchgate.net

In rats, five polar metabolites have been detected in the bile. nih.govresearchgate.net The most prominent of these is desmethyl this compound glucuronide, which accounts for over 80% of the total radioactivity found in the bile. nih.govresearchgate.net This major metabolite has been successfully purified and its chemical structure has been identified. nih.govresearchgate.net

Interactive Data Table: Major Identified Metabolites of this compound in Rats

| Metabolite | Location of Identification | Relative Abundance | Source |

| Desmethyl this compound Glucuronide | Bile | >80% of total biliary radioactivity | nih.govresearchgate.net |

| Other Polar Metabolites (4) | Bile | <20% of total biliary radioactivity | nih.gov |

First-pass metabolism, which occurs primarily in the gut and liver before a drug reaches systemic circulation, plays a substantial role in the oral bioavailability of this compound. nih.gov In rats, this initial metabolic process reduces the systemic availability of the unchanged parent compound by approximately 50%. nih.gov This indicates that a considerable fraction of the orally administered this compound is metabolized before it can be distributed throughout the body. nih.gov

Identification of Major Metabolites (e.g., Desmethyl this compound Glucuronide)

Elimination Characteristics in Preclinical Animal Models

The elimination of this compound and its metabolites has been characterized in rat models. nih.gov The primary route of excretion for the radiolabeled compound (14C) is through the feces, which accounts for approximately 80% of the administered dose. nih.govresearchgate.net This fecal elimination consists mainly of metabolites. nih.govresearchgate.net The clearance of this compound from most tissues is nearly complete within 48 hours after administration. nih.govresearchgate.net

Interactive Data Table: Elimination Characteristics of this compound in Rats

| Parameter | Finding | Source |

| Primary Route of Elimination | Feces | nih.govresearchgate.net |

| Percentage of Dose in Feces | ~80% (as metabolites) | nih.govresearchgate.net |

| Time for Tissue Elimination | Almost complete within 48 hours | nih.govresearchgate.net |

Mechanisms of Drug Resistance in Preclinical Contexts and Translational Implications

Overview of Preclinical Drug Resistance Mechanisms for Target-Specific Inhibitors

Molecular Mechanisms (e.g., Target Site Alterations, Efflux Pump Upregulation, Bypass Pathway Activation)

No studies detailing molecular mechanisms of resistance to Tomoxiprole were identified.

Methodologies for Investigating Resistance in Preclinical Models

In Vitro Cell Culture Models of Acquired Resistance

No literature is available on the development or use of in vitro models to study acquired resistance to this compound.

In Vivo Animal Models for Resistance Development

No literature is available on the use of in vivo models to investigate the development of resistance to this compound.

Preclinical Combination Strategies and Hybrid Compound Development

Rationale for Preclinical Combination Therapy in Inflammation and Other Disease Models

The primary goal of designing and evaluating drug combinations is to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects. nih.gov This approach is a cornerstone in treating complex conditions like cancer and inflammatory diseases. oncotarget.comnih.gov Combination therapy aims to enhance efficacy, potentially reduce drug resistance, and target multiple key pathways simultaneously. oncotarget.comhilarispublisher.com In inflammatory bowel disease (IBD), for example, since multiple pathways drive the immune-mediated inflammatory processes, rationally combining therapies is a key strategy for achieving optimal disease control. nih.gov

Preclinical studies are essential for identifying effective drug combinations before they advance to clinical trials. nih.gov For inflammatory conditions, combining agents can lead to a greater reduction in inflammation than monotherapy. nih.gov For instance, preclinical studies in autoimmune arthritis models showed that combining suboptimal doses of two different anticytokine agents resulted in substantially superior efficacy compared to using a single agent. nih.gov This suggests that combination approaches could allow for reduced exposure to individual agents. nih.gov Similarly, in cancer research, several preclinical studies have demonstrated that combining chemotherapeutic drugs with anti-inflammatory agents can be effective. semanticscholar.org The molecular hybridization of two or more pharmacophores into a single molecule is an advanced strategy that may offer advantages such as acting on multiple targets, leading to enhanced efficacy and a lower likelihood of resistance. hilarispublisher.com

Evaluation of Hybrid Molecules Incorporating Tomoxiprole Pharmacophores in Combination with Other Agents

The development of hybrid molecules, where two or more active compounds are chemically linked, represents a sophisticated approach to combination therapy. tubitak.gov.tr This technique allows for the creation of a new, single molecule with the potential for synergistic activity. tubitak.gov.tr The core idea is to merge the structural features of different drugs to produce a novel compound that acts on multiple targets or through complementary mechanisms. hilarispublisher.comtubitak.gov.tr

In the context of anti-inflammatory drug development, this strategy has been applied by incorporating the pharmacophore of this compound, a selective COX-2 inhibitor, with other nonsteroidal anti-inflammatory drugs (NSAIDs). tubitak.gov.trnih.gov A notable example is the synthesis of a quinoline (B57606) derivative that possesses structural elements of both this compound and naproxen (B1676952). nih.govnih.gov Naproxen is a well-established NSAID, while this compound is known for its selectivity for the COX-2 enzyme. nih.govsemanticscholar.org By merging the structural features of these two agents, researchers aimed to create a new molecule with potent anti-inflammatory and analgesic properties. tubitak.gov.trpatsnap.com This molecular hybridization approach is seen as a significant strategy for discovering and developing new analgesic and anti-inflammatory lead compounds. tubitak.gov.tr

Preclinical evaluation of hybrid molecules containing the this compound pharmacophore has demonstrated significant efficacy in various disease models. A synthetic quinoline compound, which is a hybrid of this compound and naproxen, was assessed for its anti-inflammatory and antinociceptive (pain-relieving) effects in mice. nih.govpatsnap.com

The study revealed that this hybrid compound exhibited a dose-dependent effect in both chemical and thermal-induced pain models. nih.govnih.gov Its anti-inflammatory and analgesic activity was found to be comparable to that of established reference drugs like diclofenac (B195802) and celecoxib. tubitak.gov.trpatsnap.com The efficacy of the hybrid molecule in these preclinical models suggests a synergistic interaction between the integrated pharmacophores, leading to potent therapeutic effects. tubitak.gov.tr

| Compound | Model | Observed Effect | Comparison | Source |

|---|---|---|---|---|

| This compound-Naproxen Hybrid (QC) | Xylene-induced ear edema (mice) | High anti-inflammatory effect | Comparable to Diclofenac and Celecoxib | patsnap.com, nih.gov |

| This compound-Naproxen Hybrid (QC) | Acetic acid-induced writhing (mice) | Dose-dependent anti-nociceptive effect | Comparable to Diclofenac | nih.gov, nih.gov |

| This compound-Naproxen Hybrid (QC) | Hot plate test (mice) | Dose-dependent anti-nociceptive effect | Indicative of central analgesic activity | nih.gov |

Mechanistic studies, particularly molecular docking analyses, have provided insights into how this compound-based hybrid molecules exert their effects. For the this compound-naproxen hybrid, docking studies showed that the quinoline derivative could strongly inhibit the cyclooxygenase-2 (COX-2) enzyme. nih.govpatsnap.com

The selectivity of many anti-inflammatory drugs is attributed to their ability to interact with a secondary pocket present in the COX-2 enzyme, an access that is restricted in the COX-1 isoform. semanticscholar.org Molecular modeling of the this compound-naproxen hybrid suggests that its larger structure, compared to a non-selective inhibitor like naproxen, allows a part of the molecule (the methoxyphenyl moiety) to occupy this additional pocket in the COX-2 binding site. semanticscholar.org This structural feature is believed to be responsible for its potent and potentially selective COX-2 inhibitory activity, which is the primary mechanism behind its observed anti-inflammatory and antinociceptive effects. nih.govsemanticscholar.org This highlights how the hybridization strategy can lead to compounds with specific and enhanced mechanisms of action. hilarispublisher.com

Synergistic Preclinical Efficacy in Disease Models

Theoretical Considerations for Combination Therapies Based on Independent Drug Action

One of the earliest models, proposed by Frei and colleagues in 1961, estimates the fraction of patients responding to a combination therapy (Pab) based on the response rates to the individual monotherapies (Pa and Pb). The formula is expressed as: Pab = 1 – (1–Pa)(1–Pb). medrxiv.org This model, also known as the Bliss Independence Model when applied at the cellular level, assumes probabilistic independence between the actions of the two drugs. arxiv.orgharvard.edu

Another interpretation of independent drug action is the "Highest Single Agent" (HSA) model. medrxiv.org This model posits that for any individual patient, the outcome (such as progression-free survival) will be equal to the longer of the two outcomes that would have been achieved with either drug alone. nih.gov Therefore, a combination therapy can show a benefit over monotherapy in a population simply due to patient-to-patient variability in which drug is more effective, a phenomenon sometimes called "bet-hedging". nih.gov These models are critical because they provide a rigorous framework for assessing whether a drug combination's clinical efficacy is greater than what would be expected from the sum of its parts, thereby helping to distinguish true synergy from the predictable benefits of independent action. nih.govmedrxiv.org

Advanced Preclinical Research Methodologies and Future Directions

Integration of Computational Chemistry and Chemoinformatics in Tomoxiprole Research

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding the structural requirements for the selective inhibition of COX-2 by this compound and related compounds. By correlating variations in the molecular structure of a series of compounds with their biological activity, QSAR models can predict the potency of new derivatives and guide the design of more effective inhibitors.

In the context of this compound, which belongs to the class of 3-alkyl-2-aryl-3H-naphth(1,2-d)imidazoles, QSAR studies would involve the systematic modification of its structural components. ncats.io For instance, researchers have investigated hybrids of this compound and Naproxen (B1676952), creating new quinoline (B57606) compounds to explore their anti-inflammatory and anti-nociceptive effects. patsnap.comeurekaselect.com Such studies often employ molecular topology and other computational methods to build predictive models. patsnap.com These models help in identifying the key molecular descriptors that influence the selective inhibition of COX-2.

A study focusing on a synthetic quinoline derivative, which incorporates structural elements from both this compound and Naproxen, demonstrated the utility of this approach. The investigation revealed that the hybrid compound exhibited significant anti-nociceptive and anti-inflammatory effects, with docking studies confirming its strong inhibitory potential against the COX-2 enzyme. patsnap.com

Advanced Molecular Dynamics Simulations

Advanced molecular dynamics (MD) simulations offer a dynamic perspective of the interactions between this compound and the COX-2 enzyme at an atomic level. youtube.comebsco.comnih.gov Unlike static docking models, MD simulations can elucidate the conformational changes that occur within the enzyme's active site upon ligand binding, providing a more realistic and detailed understanding of the inhibition mechanism. youtube.comebsco.comnih.gov

These simulations can track the movement of atoms and molecules over time, revealing the stability of the drug-receptor complex and identifying key amino acid residues that are crucial for binding. ebsco.comnih.gov For selective COX-2 inhibitors like this compound, MD simulations can help to explain the structural basis for their selectivity over COX-1. The subtle differences in the active sites of COX-1 and COX-2, such as the presence of a side pocket in COX-2, are key determinants of selective binding, and MD simulations can visualize how inhibitors exploit these differences. jci.org

The insights gained from MD simulations are invaluable for the rational design of new COX-2 inhibitors with improved selectivity and potency. By understanding the dynamic behavior of the drug-target interaction, researchers can make more informed decisions in the lead optimization process. nih.gov

Development of Novel Preclinical In Vitro and In Vivo Models for Mechanistic Studies

The preclinical evaluation of this compound and other selective COX-2 inhibitors relies on a variety of in vitro and in vivo models to elucidate their mechanisms of action.

In Vitro Models:

Human Whole Blood Assays: These assays are crucial for determining the selectivity of COX inhibitors. pnas.org By measuring the inhibition of COX-1-dependent thromboxane (B8750289) B2 (TxB2) production in platelets and COX-2-dependent prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide-stimulated monocytes, researchers can calculate the IC50 values for each isoform and determine the selectivity index. pnas.orgccjm.org

Cell-Based Assays: Specific cell lines are used to investigate the effects of inhibitors on COX-2 expression and activity. For instance, human A549 cells can be stimulated with interleukin-1β to induce COX-2 expression, providing a model to study the inhibitory effects of compounds on this isoform. pnas.org

In Vivo Models:

Animal Models of Inflammation: Classic models such as carrageenan-induced paw edema, nystatin-induced edema, cotton pellet granuloma, and adjuvant-induced arthritis in rodents are used to assess the anti-inflammatory activity of this compound. ncats.io These models mimic different aspects of the inflammatory response and allow for the in vivo evaluation of a compound's efficacy.

Xenograft Models: In the context of cancer research, where COX-2 is often overexpressed, patient-derived xenograft (PDX) models are becoming increasingly important. nih.govnih.gov These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, better recapitulate the heterogeneity of human tumors compared to traditional cell line-derived xenografts. nih.govnih.gov

Identification and Validation of Preclinical Biomarkers for Pharmacological Response

The identification and validation of preclinical biomarkers are essential for monitoring the pharmacological response to this compound and for translating preclinical findings to clinical settings. nih.govnih.gov

Prostaglandin Levels: Measuring the levels of prostaglandins (B1171923), such as PGE2 and 6-keto-PGF1α, in inflamed tissues versus gastric mucosa provides a direct indication of the selective inhibition of COX-2 in vivo. ncats.io this compound has been shown to be more effective at reducing these prostaglandin levels in inflamed tissue, demonstrating its tissue-selective anti-inflammatory action. ncats.io

Inflammatory Cytokines: The expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6 is often upregulated in inflammatory conditions and can be modulated by COX-2 inhibitors. mdpi.com Monitoring the levels of these cytokines can serve as a biomarker for the anti-inflammatory effects of this compound.

Gene and Protein Expression: Changes in the expression of genes and proteins involved in the inflammatory cascade can also be used as biomarkers. Techniques such as RT-PCR and Western blotting can be employed to measure these changes in preclinical models.

Exploration of Unexplored Therapeutic Avenues based on Preclinical Mechanisms (Beyond Inflammation)

While primarily known for its anti-inflammatory properties, the selective inhibition of COX-2 by this compound suggests potential therapeutic applications in other areas where this enzyme plays a pathological role. brieflands.com

Cancer: COX-2 is frequently overexpressed in various types of cancer and is implicated in tumor growth, angiogenesis, and metastasis. brieflands.comnih.gov Preclinical studies combining selective COX-2 inhibitors with chemotherapy have shown promising results. brieflands.comnih.gov The ability of these inhibitors to reduce the size and number of colorectal polyps has led to their investigation as potential chemopreventive agents. brieflands.comtg.org.au

Neurodegenerative Diseases: There is growing evidence that COX-2 is involved in the neuroinflammatory processes associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease. brieflands.comdelveinsight.com Epidemiological data suggest that individuals taking NSAIDs may have a lower incidence and slower progression of Alzheimer's disease. tg.org.au Preclinical models have shown that selective COX-2 inhibitors can have neuroprotective effects. mdpi.com

Traumatic Brain Injury (TBI): Following a TBI, COX-2 expression is enhanced, leading to the production of prostaglandins and inflammatory cytokines that contribute to secondary injury mechanisms. mdpi.com Preclinical studies in animal models of TBI have suggested that selective COX-2 inhibitors may offer therapeutic benefits by alleviating neuroinflammation and neuronal cell death. mdpi.com

Challenges and Opportunities in the Preclinical Development of Next-Generation Selective Cyclooxygenase-2 Inhibitors

The development of new selective COX-2 inhibitors faces both challenges and opportunities.

Challenges:

Cardiovascular Risks: A major challenge is the potential for adverse cardiovascular effects, which led to the withdrawal of some coxibs from the market. jci.orgnih.gov This is thought to be due to the inhibition of COX-2-derived prostacyclin (PGI2), an atheroprotective agent, without a corresponding inhibition of COX-1-derived thromboxane A2 (TXA2), a pro-aggregatory mediator. nih.gov

Gastrointestinal Effects: While designed to be safer for the gastrointestinal tract, selective COX-2 inhibitors are not entirely without risk, and their use in patients with gastric susceptibility requires caution. nih.govtg.org.au

Translational Hurdles: Translating efficacy and safety from preclinical animal models to humans remains a significant challenge, as there can be species-specific differences in drug metabolism and response. mdpi.com

Opportunities:

Dual Inhibition: A promising strategy is the development of dual inhibitors that target both COX-2 and other key enzymes in inflammatory pathways, such as 5-lipoxygenase (5-LOX). nih.govresearchgate.net This approach could lead to safer and more effective anti-inflammatory drugs by also inhibiting the production of leukotrienes. nih.gov

Targeting New Indications: The expanding understanding of the role of COX-2 in various diseases presents opportunities to develop selective inhibitors for new therapeutic areas, including cancer and neurodegenerative disorders. brieflands.comdelveinsight.com

Personalized Medicine: The use of advanced preclinical models like PDXs and the identification of predictive biomarkers can help to identify patient populations most likely to benefit from treatment with selective COX-2 inhibitors, paving the way for a more personalized approach to therapy. nih.govresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。